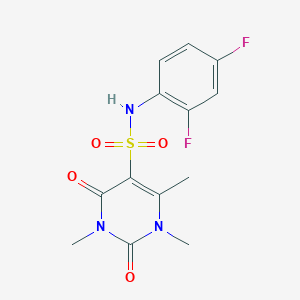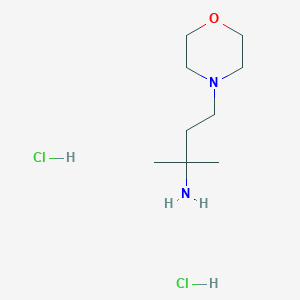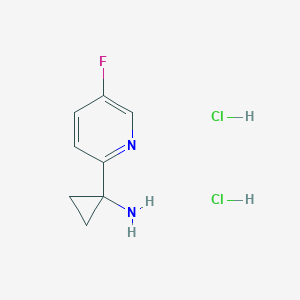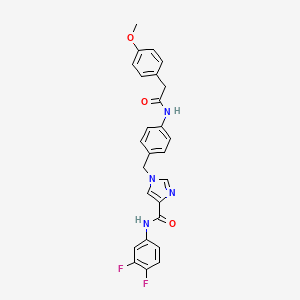
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide is a complex organic compound featuring a difluorobenzamide core attached to a dihydroisoquinolinyl sulfonyl ethyl group. This compound is of interest in various scientific fields due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide involves multiple steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : Starting from an appropriate phenethylamine derivative, the 6,7-dimethoxy substituents are introduced via electrophilic aromatic substitution.
Sulfonylation: : The dihydroisoquinoline is then treated with a sulfonyl chloride, introducing the sulfonyl group.
Attachment of the difluorobenzamide: : Finally, the resulting intermediate undergoes a coupling reaction with 2,6-difluorobenzoyl chloride to form the final product.
Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran and the use of bases like triethylamine to neutralize the reaction medium.
Industrial Production Methods
Industrial synthesis of this compound would likely follow a similar multi-step approach but optimized for scale. This includes:
Large-scale reactors for multi-step synthesis
Efficient purification methods, such as crystallization or column chromatography
Use of robust, scalable reaction conditions to maintain high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide undergoes a variety of chemical reactions:
Oxidation: : Conversion to more oxidized states under conditions using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Under reducing conditions, such as catalytic hydrogenation, reduction of specific functional groups may occur.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzamide or isoquinoline moieties.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, palladium on carbon (Pd/C) with hydrogen
Substituting Agents: : Halogenating agents, nitrating agents
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide finds applications in:
Chemistry: : As a precursor or intermediate in organic synthesis.
Biology: : Studied for its potential biological activity, possibly as an enzyme inhibitor or receptor ligand.
Medicine: : Potential therapeutic applications owing to its structural features similar to known pharmaceuticals.
Industry: : Utilized in the development of novel materials or as a functional component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide exerts its effects is multifaceted:
Molecular Targets: : Possible targets include enzymes or receptors involved in specific biochemical pathways.
Pathways Involved: : It may interfere with or modulate pathways related to signal transduction, metabolic processes, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethylbenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dichlorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-diethoxybenzamide
Uniqueness
What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-difluorobenzamide apart is the presence of the difluorobenzamide moiety, which imparts unique chemical properties and potential biological activities. The difluoro substitution can influence the compound's binding affinity, stability, and overall pharmacokinetic profile.
This article should provide a comprehensive overview of this compound
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHNZFMGCIXQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)



![4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2482671.png)

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2482679.png)
![4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine](/img/structure/B2482682.png)
![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)
